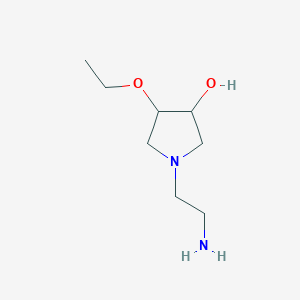

1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol

Description

1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at position 3, an ethoxy group at position 4, and a 2-aminoethyl substituent attached to the nitrogen atom. Its molecular formula is C₈H₁₆N₂O₂, with a molecular weight of 172.23 g/mol. Potential applications may include pharmacological targeting, given structural similarities to H₃ receptor antagonists and other bioactive molecules .

Properties

IUPAC Name |

1-(2-aminoethyl)-4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-2-12-8-6-10(4-3-9)5-7(8)11/h7-8,11H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJVBUYQOFVNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It features a pyrrolidine ring with an ethoxy group and an aminoethyl side chain, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as a modulator of neurotransmitter systems or as an inhibitor of specific enzymes involved in metabolic pathways.

Pharmacological Activities

- Neuroprotective Effects : Research indicates that compounds similar to this compound can inhibit neuronal nitric oxide synthase (nNOS), which plays a crucial role in neuroprotection. Studies have shown that selective nNOS inhibitors can prevent neuronal damage in models of cerebral ischemia .

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cellular models. This activity is significant for protecting cells from damage induced by reactive oxygen species.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have investigated the effects of similar compounds on various biological systems:

- Study on nNOS Inhibition : A study demonstrated that specific inhibitors of nNOS could significantly reduce neuronal death in ischemic models, suggesting a protective role against hypoxic conditions .

- Antioxidant Studies : Research has shown that compounds with structural similarities to this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Comparative Analysis

A comparative analysis of this compound with other known compounds reveals its unique potential:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | nNOS inhibition, antioxidant activity | Neuroprotective, anti-inflammatory |

| Compound A (e.g., L-NAME) | nNOS inhibition | Neuroprotective |

| Compound B (e.g., Resveratrol) | Antioxidant | Antioxidant, anti-inflammatory |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of 1-(2-Aminoethyl)-4-ethoxypyrrolidin-3-ol with related analogs:

Key Observations :

Phenoxyethyl and trifluoromethyl substituents (as in ) further elevate molecular weight and hydrophobicity, which may influence bioavailability and metabolic stability.

Pharmacological Implications: Evidence from H₃ receptor antagonists (e.g., thiazolyl-piperazine derivatives) indicates that substituent position (e.g., thiazol-4-yl vs. thiazol-5-yl) and chain length significantly affect potency . For the target compound, the 4-ethoxy group may optimize steric and electronic interactions with biological targets compared to shorter (methoxy) or bulkier (phenoxy) groups.

Synthetic Flexibility: Analogous compounds (e.g., 1-(5-aminopyridin-2-yl)-4-ethoxypyrrolidin-3-ol ) demonstrate the feasibility of introducing heteroaromatic substituents, suggesting modular synthesis routes for structure-activity relationship (SAR) studies.

Research Findings and Functional Insights

In H₃ antagonists, similar groups enhance affinity through interactions with polar residues in binding pockets .

Ethoxy vs. Hydroxyl Positioning :

- The 3-hydroxyl and 4-ethoxy groups create a stereoelectronic environment that may mimic natural substrates or cofactors. For example, in pyrrolidine-based enzyme inhibitors, such substituents often participate in catalytic site interactions .

Comparative Bioactivity: While direct bioactivity data for the target compound are unavailable, structurally related 1-(2-aminoethyl)pyrrolidin-3-ol derivatives exhibit moderate boiling points (~245°C) and densities (~1.103 g/cm³), suggesting thermal stability suitable for pharmaceutical formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.